Bienvenue dans la boutique en ligne BenchChem!

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one

Medicinal chemistry Structure-activity relationship Scaffold differentiation

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one (also designated CHEMBL1520220, WAY-604429, MLS000550742; molecular formula C₂₅H₂₀N₄OS, exact mass 424.1358 Da; logP 4.952; polar surface area 84.28 Ų) is a synthetic hybrid molecule that covalently links a 5,6-diphenyl-1,2,4-triazine core to an indoline moiety through a thioether (–S–CH₂–C(O)–) bridge. The compound belongs to the 3-(substituted-thio)-5,6-diphenyl-1,2,4-triazine chemotype, a scaffold that has yielded multiple bioactive series including α-glucosidase inhibitors, tubulin polymerization inhibitors, anticonvulsants, and dual COX-2/5-LOX inhibitors.

Molecular Formula C25H20N4OS
Molecular Weight 424.5 g/mol
Cat. No. B500133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one
Molecular FormulaC25H20N4OS
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H20N4OS/c30-22(29-16-15-18-9-7-8-14-21(18)29)17-31-25-26-23(19-10-3-1-4-11-19)24(27-28-25)20-12-5-2-6-13-20/h1-14H,15-17H2
InChIKeyVYWVGJDFMVEDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one – Core Structural Identity and Procurement-Relevant Profile


2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one (also designated CHEMBL1520220, WAY-604429, MLS000550742; molecular formula C₂₅H₂₀N₄OS, exact mass 424.1358 Da; logP 4.952; polar surface area 84.28 Ų) is a synthetic hybrid molecule that covalently links a 5,6-diphenyl-1,2,4-triazine core to an indoline moiety through a thioether (–S–CH₂–C(O)–) bridge [1]. The compound belongs to the 3-(substituted-thio)-5,6-diphenyl-1,2,4-triazine chemotype, a scaffold that has yielded multiple bioactive series including α-glucosidase inhibitors, tubulin polymerization inhibitors, anticonvulsants, and dual COX-2/5-LOX inhibitors [2]. Within this chemotype, the indoline-terminated variant is distinguished from its closest structural analogs—piperazine-linked, N-arylacetamide-linked, and simple alkylthio derivatives—by the presence of a 2,3-dihydroindole (indoline) ring system, which confers a distinct spatial orientation, hydrogen-bonding capacity, and lipophilic profile at the terminus distal to the triazine pharmacophore [1].

Why 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one Cannot Be Replaced by In-Class Analogs Without Functional Consequence


Within the 3-(substituted-thio)-5,6-diphenyl-1,2,4-triazine series, the identity of the terminal substituent attached to the thioether linker is the dominant determinant of biological target engagement, potency, and selectivity. Published SAR data demonstrate that replacing the indoline terminus with an N-arylacetamide shifts the primary activity profile from the tubulin–colchicine binding site toward α-glucosidase inhibition (IC₅₀ range 12.46–72.68 μM for N-arylacetamides [1]), while substitution with a 4-substituted piperazine redirects activity toward anticonvulsant targets in the CNS (ED₅₀ 14.61–14.82 mg/kg in MES and scPTZ models [2]). Simple alkylthio variants (methyl, ethyl, propyl) show variable cytotoxic profiles against HT-29, MCF-7, and AGS cell lines through tubulin polymerization inhibition, but lack the indoline-mediated conformational constraint that may influence binding pocket complementarity [3]. Consequently, procurement of a generic “5,6-diphenyl-1,2,4-triazine thioether” without specifying the indoline terminus cannot guarantee retention of the target-binding orientation, ADME properties, or selectivity profile associated with this specific chemotype, as evidenced by the divergent bioactivity fingerprints observed across substitutions at the identical thioether position [1][2][3].

Quantitative Differentiation Evidence for 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one


Structural Topology Differentiation: Indoline vs. N-Arylacetamide vs. Piperazine Termini at the Thioether Position

The target compound terminates in a 2,3-dihydroindole (indoline) ring directly attached via an amide bond to the thioether linker, yielding a C₂₅H₂₀N₄OS framework with a molecular weight of 424.52 Da, logP of 4.952, and a polar surface area (PSA) of 84.28 Ų [1]. In contrast, the closest published N-arylacetamide series (compounds 5a–5q) terminates in a –NH–Ar group, with molecular weights typically 428–500 Da and additional hydrogen-bond donors from the amide NH [2]. The piperazine-linked anticonvulsant series (RP6–RP10) terminates in a protonatable tertiary amine, introducing a basic center absent in the indoline variant [3]. The indoline terminus eliminates the secondary amide NH present in the N-arylacetamide series while preserving a planar aromatic ring system, resulting in a distinct hydrogen-bonding profile: zero H-bond donors vs. one (N-arylacetamides) or zero (piperazines, depending on substitution) [1][2][3].

Medicinal chemistry Structure-activity relationship Scaffold differentiation

Class-Level α-Glucosidase Inhibitory Potency: N-Arylacetamide Congeners Establish Benchmark Activity That Indoline Variant May Modulate

The most closely related published series—2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides (5a–5q)—exhibited α-glucosidase inhibitory activity with IC₅₀ values ranging from 12.46 ± 0.13 μM (compound 5j, 4-nitro-substituted) to 72.68 ± 0.20 μM, representing a 65.6-fold improvement over the clinical standard acarbose (IC₅₀ = 817.38 ± 6.27 μM) [1]. The structure–activity relationship within this series demonstrated that electron-withdrawing substituents on the arylacetamide ring (particularly 4-NO₂ in 5j) dramatically enhanced potency, while electron-donating groups reduced activity [1]. The target indoline compound differs by replacing the –NH–Ar motif with a cyclic indoline amide; this structural modification eliminates the secondary amine NH that molecular docking studies identified as participating in key hydrogen-bond interactions within the α-glucosidase active site [1], suggesting that the indoline variant may exhibit a shifted α-glucosidase IC₅₀ relative to the N-arylacetamide benchmark.

α-Glucosidase inhibition Antidiabetic Enzyme inhibition

Class-Level Tubulin Polymerization Inhibition and Cytotoxic Activity: 3-(Alkylthio)-5,6-diphenyl-1,2,4-triazine Series Establishes Anticancer Benchmark

The 3-(alkylthio)-5,6-diphenyl-1,2,4-triazine series, which shares the identical triazine-thioether core with the target indoline compound, has been evaluated for cytotoxic activity against three human cancer cell lines (HT-29 colon carcinoma, MCF-7 breast adenocarcinoma, AGS gastric adenocarcinoma) and one normal fibroblast line (NIH-3T3) via MTT assay [1]. Within this series, compound 5d demonstrated the most potent cytotoxic activity across all tested cancer lines, attributed to colchicine-site tubulin polymerization inhibition confirmed by both molecular docking into the tubulin crystal structure and a tubulin polymerization assay kit [1]. A related derivative, compound 4a, exhibited an IC₅₀ of 7.5 μM against MCF-7 cells with low toxicity toward the normal NIH-3T3 fibroblast line (IC₅₀ > 100 μM), yielding a selectivity index exceeding 13 [2]. The target indoline variant incorporates the same 5,6-diphenyl-1,2,4-triazine-3-thioether pharmacophore that docking studies identified as occupying the colchicine binding pocket of β-tubulin [1], but replaces the simple alkyl terminus with a conformationally constrained indoline ring, which is predicted to differentially influence the binding pose and selectivity profile relative to simple alkylthio analogs.

Anticancer Tubulin polymerization Cytotoxicity

Physicochemical Differentiation: Lipophilicity, Polar Surface Area, and Rotatable Bond Count vs. Closest Commercial Analogs

The target indoline compound (logP = 4.952; PSA = 84.28 Ų; rotatable bonds = 6; molecular weight = 424.52 Da) occupies a distinct position in oral drug-likeness chemical space relative to its closest commercially cataloged analogs [1]. The indole isomer—2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone (mPGES1-IN-9; C₂₅H₁₈N₄OS; MW 422.5 Da)—differs by two fewer hydrogen atoms (ΔMW = –2 Da) due to the fully aromatic indole vs. partially saturated indoline ring, and is annotated as an mPGES-1 inhibitor . The 1-(2,3-dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]propan-1-one analog introduces an additional methyl group on the linker (C₂₆H₂₂N₄OS; ΔMW = +14 Da), increasing steric bulk at the position adjacent to the carbonyl . These structural variations—saturation state of the indole/indoline ring, linker substitution—produce measurable differences in logP, molecular shape, and conformational flexibility that directly influence the compound's placement within property-based drug-likeness filters such as Lipinski's Rule of Five and Veber's oral bioavailability criteria [1].

Drug-likeness ADME prediction Physicochemical profiling

Analytical Characterization Advantage: High-Resolution Mass Spectral Reference Data Available via mzCloud

The target compound benefits from a curated, high-resolution mass spectral reference dataset available through the mzCloud database (Reference ID: 3646), acquired on a Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI) in both MS1 and MS2 modes, comprising 119 tandem spectra across one spectral tree [1]. This reference dataset provides verified fragmentation patterns and accurate mass data for compound identification and purity assessment. In contrast, many closely related analogs in the 5,6-diphenyl-1,2,4-triazine-3-thioether series lack publicly available, curated HRMS reference spectra, relying instead on vendor-supplied NMR or low-resolution LC-MS data that may not meet the evidentiary standards required for publication-quality characterization or regulatory documentation [1]. The availability of mzCloud reference data reduces the analytical burden on procurement teams by providing an independent, third-party-verified spectral fingerprint for identity confirmation.

Analytical chemistry Mass spectrometry Quality control

Class-Level CNS Activity: Anticonvulsant Benchmark from Piperazine-Linked 5,6-Diphenyl-1,2,4-triazine Thioethers

The piperazine-linked congener series RP6–RP10, which shares the identical 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-ethan-1-one backbone but replaces the indoline terminus with 4-substituted piperazines, has been evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice [1]. The most active compound in this series, RP5, demonstrated ED₅₀ values of 14.82 mg/kg (MES) and 14.61 mg/kg (scPTZ), with a median toxic dose (TD₅₀) exceeding 600 mg/kg, yielding protective indices of 40.48 (MES) and 41.06 (scPTZ)—values that compare favorably with clinical anticonvulsants such as phenytoin and carbamazepine [1]. Biochemical assessment of RP4 and RP5 revealed no pathological changes in blood chemistry, liver, or kidney function, and no impairment in grip strength, locomotor activity (actophotometer), or rotarod performance, confirming a favorable neurotoxicity profile [1]. GABA level estimation in whole mouse brain was performed to elucidate the mechanistic pathway [1]. The indoline variant replaces the basic piperazine nitrogen with a neutral indoline amide, which is predicted to eliminate the protonatable center and consequently alter both CNS penetration and target engagement relative to the piperazine series.

Anticonvulsant CNS drug discovery GABAergic

Evidence-Based Application Scenarios for 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one Procurement


Anticancer Tubulin-Targeting Lead Optimization: Indoline-Terminated Scaffold for Colchicine-Site SAR Expansion

Procurement of this compound is justified for medicinal chemistry teams seeking to diversify the terminal substituent SAR of the 3-(substituted-thio)-5,6-diphenyl-1,2,4-triazine tubulin polymerization inhibitor series. The established class benchmark—cytotoxic activity against HT-29, MCF-7, and AGS cell lines with selectivity indices exceeding 13 (MCF-7 vs. NIH-3T3) for the alkylthio series—provides a validated baseline against which the indoline variant's potency and selectivity profile can be directly compared [1]. Molecular docking studies confirming colchicine-site binding for the 5,6-diphenyl-1,2,4-triazine-3-thioether pharmacophore [1] support the rational design hypothesis that varying the terminal group modulates binding-pocket complementarity without disrupting the core tubulin interaction. The indoline terminus is of particular interest because it introduces a conformationally constrained bicyclic system at a position where simple alkyl chains were previously explored, potentially enhancing shape complementarity with the colchicine binding pocket .

α-Glucosidase Inhibitor Development: Non-Classical H-Bond Donor Variant for Metabolic Disease Programs

The indoline variant serves as a structurally distinct probe for α-glucosidase inhibitor development where the goal is to explore binding modes independent of the secondary amide NH that was identified as a key hydrogen-bond donor in the N-arylacetamide lead series (compound 5j: IC₅₀ = 12.46 μM vs. acarbose IC₅₀ = 817.38 μM) [1]. By replacing the –NH–Ar terminus with an indoline amide that lacks a hydrogen-bond donor, researchers can test whether potent α-glucosidase inhibition can be achieved through alternative binding interactions, potentially reducing reliance on the NH-mediated contact that molecular docking studies highlighted [1]. This compound is suitable for head-to-head enzymatic comparison with the N-arylacetamide series under identical assay conditions (S. cerevisiae α-glucosidase, PNPG substrate, 405 nm detection) to quantify the contribution of the terminal H-bond donor to inhibitory potency [1].

Neuroscience Probe Development: Non-Basic Indoline Variant for Reduced CNS Off-Target Profiling

For neuroscience drug discovery programs requiring anticonvulsant or neuroactive triazine derivatives without a basic amine center, this indoline-terminated compound provides a direct comparative tool against the piperazine-linked anticonvulsant series (RP5: ED₅₀ = 14.82 mg/kg MES, protective index > 40) [1]. The piperazine series established that the 5,6-diphenyl-1,2,4-triazine-3-thioether scaffold can achieve high protective indices with favorable neurotoxicity profiles (normal grip strength, locomotor activity, and rotarod performance) [1]. Replacing the basic piperazine with a neutral indoline amide eliminates the protonatable nitrogen, which may reduce interactions with aminergic receptors, hERG channels, and lysosomal phospholipidosis pathways—common liabilities of basic CNS-active amines [1]. Procurement of this compound enables direct in vivo comparison of anticonvulsant efficacy and safety margins between basic and neutral terminal substituents on an otherwise identical scaffold.

Analytical Reference Standard for 5,6-Diphenyl-1,2,4-triazine Thioether Library Quality Control

This compound is an ideal analytical reference standard for laboratories maintaining a library of 5,6-diphenyl-1,2,4-triazine-3-thioether derivatives, owing to the availability of curated high-resolution mass spectral data (mzCloud Reference 3646: 119 tandem spectra, Q Exactive Orbitrap, ESI, MS1 and MS2) [1]. The spectral dataset provides a verified fragmentation fingerprint that can be used to confirm the identity and purity of newly synthesized or commercially acquired batches through HRMS comparison, supporting publication-quality characterization and regulatory documentation [1]. The compound's distinct chromatographic and spectral properties (logP 4.952, PSA 84.28 Ų) enable its use as a system suitability standard for HPLC-MS methods developed for medium-lipophilicity heterocyclic compounds within the triazine chemical space.

Quote Request

Request a Quote for 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.